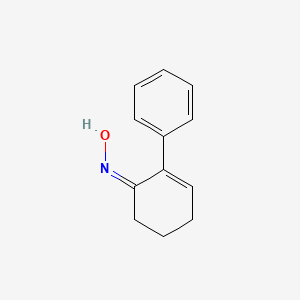

2-Phenylcyclohex-2-en-1-one oxime

Description

2-Phenylcyclohex-2-en-1-one oxime is a cyclohexenone-derived oxime characterized by a conjugated enone system (cyclohex-2-en-1-one) substituted with a phenyl group at the 2-position and an oxime (-NOH) functional group. Oximes are typically synthesized via the condensation of ketones or aldehydes with hydroxylamine, a reaction that introduces the C=N-OH moiety. This compound’s structure combines the rigidity of the cyclohexenone ring with the electronic effects of the phenyl substituent and the hydrogen-bonding capability of the oxime group. Such features make it relevant in organic synthesis, catalysis, and pharmaceutical research, where oximes are often employed as intermediates or ligands .

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

(NZ)-N-(2-phenylcyclohex-2-en-1-ylidene)hydroxylamine |

InChI |

InChI=1S/C12H13NO/c14-13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-8,14H,4-5,9H2/b13-12- |

InChI Key |

LTMMJYYLUGHQNF-SEYXRHQNSA-N |

Isomeric SMILES |

C1CC=C(/C(=N\O)/C1)C2=CC=CC=C2 |

Canonical SMILES |

C1CC=C(C(=NO)C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylcyclohex-2-en-1-one oxime can be synthesized through the reaction of 2-phenylcyclohex-2-en-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures. The general reaction scheme is as follows:

[ \text{2-Phenylcyclohex-2-en-1-one} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{2-Phenylcyclohex-2-en-1-one oxime} + \text{HCl} ]

Industrial Production Methods

Industrial production of 2-Phenylcyclohex-2-en-1-one oxime may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenylcyclohex-2-en-1-one oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime group can be reduced to form amines.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alcohols can react with the oxime group under acidic or basic conditions.

Major Products Formed

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted oxime derivatives.

Scientific Research Applications

2-Phenylcyclohex-2-en-1-one oxime has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Phenylcyclohex-2-en-1-one oxime involves its interaction with various molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The phenyl group contributes to the compound’s hydrophobic interactions and overall stability.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

A. Cyclohexenone Oxime Derivatives

- 3-(Benzylamino)cyclohex-2-en-1-one (CAS: 41609-04-5): Replaces the oxime group with a benzylamino (-NH-benzyl) substituent. Such compounds are often studied for their biological activity, though safety data indicate hazards requiring precautions (e.g., inhalation risks) .

- 5,5-Dimethyl-3-(2-methylprop-1-enyl)cyclohex-2-en-1-one (CAS: 3212-51-9): Features a prenyl-like substituent and dimethyl groups on the cyclohexenone ring.

B. Aromatic Oximes

- Phenylacetone Oxime (CAS: 10048-64-3): A simpler oxime with a linear propanone backbone. The lack of a conjugated cyclohexenone system reduces structural rigidity, impacting its coordination chemistry and thermal stability. Its (2E)-isomer is noted for applications in polymer stabilization and metal extraction .

C. Heterocyclic Oximes

- 2-(Naphthalen-2-ylmethylene)cyclobutan-1-one O-benzoyl oxime: Incorporates a benzoyl-protected oxime and a fused naphthalene system.

Physicochemical and Reactivity Comparisons

Key Observations :

Electronic Effects: The phenyl group in 2-phenylcyclohex-2-en-1-one oxime enhances conjugation, stabilizing the enone system and increasing UV absorption compared to alkyl-substituted analogues.

Hydrogen Bonding: The oxime group enables stronger intermolecular interactions (e.g., with metals or polar solvents) than amino or alkyl substituents, influencing solubility and catalytic activity.

Steric Factors: Bulky substituents (e.g., benzylamino in ) reduce ring puckering flexibility, as quantified by Cremer-Pople parameters for cyclohexane derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.